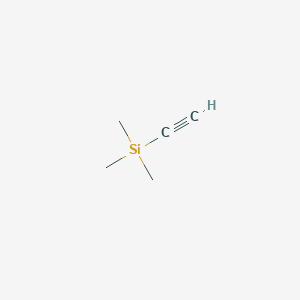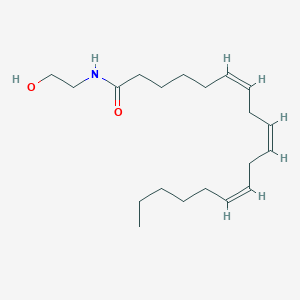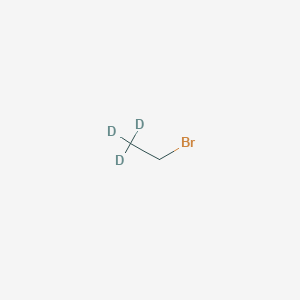
12R-HETE
Übersicht
Beschreibung
12R-Hydroxyeicosatetraensäure (12R-HETE) ist ein Derivat der Arachidonsäure, einer mehrfach ungesättigten Fettsäure. Es gehört zu den Hydroxyeicosatetraensäuren (HETEs) und zeichnet sich durch das Vorhandensein einer Hydroxylgruppe an der 12. Kohlenstoffposition aus. Diese Verbindung spielt eine wichtige Rolle in verschiedenen physiologischen und pathologischen Prozessen, einschließlich Entzündungen und Immunantworten .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
This compound wird aus Arachidonsäure durch die Wirkung von 12R-Lipoxygenase (ALOX12B) synthetisiert. Das Enzym katalysiert die Oxygenierung von Arachidonsäure zur Bildung von 12R-Hydroperoxyeicosatetraensäure (12R-HpETE), die anschließend zu this compound reduziert wird .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound beinhaltet typischerweise die enzymatische Umwandlung von Arachidonsäure unter Verwendung von 12R-Lipoxygenase. Diese Methode gewährleistet eine hohe Spezifität und Ausbeute des gewünschten Stereoisomers .
Wissenschaftliche Forschungsanwendungen
12R-HETE hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Standard in Lipidomikstudien verwendet, um Lipidprofile zu analysieren.
Biologie: Als Signalmolekül in verschiedenen biologischen Prozessen, einschließlich Zellproliferation und -differenzierung, tätig.
Medizin: Untersucht wird seine Rolle bei entzündlichen Erkrankungen und Krebs.
Wirkmechanismus
This compound wirkt als endogener Ligand für den Kernrezeptor Nur77. Er bindet an Nur77 und aktiviert seine transkriptionelle Aktivität, was zur Differenzierung von angeborenen lymphatischen Zellen (ILC3s) führt und die Expression von T-bet, einem Transkriptionsfaktor, verstärkt. Dieser Prozess erhöht die Produktion von Interferon-Gamma (IFN-γ) und spielt eine entscheidende Rolle bei Immunantworten und der Homöostase des Darms .
Wirkmechanismus
Target of Action
12R-Hydroxyeicosatetraenoic acid (12R-HETE) primarily targets the Nur77 receptor and the Thromboxane receptor . The Nur77 receptor regulates the expansion of intestinal innate lymphoid cells (ILC3s), which are crucial for intestinal immunity . The Thromboxane receptor mediates the actions of Thromboxane A2 and Prostaglandin H2 .
Mode of Action
This compound acts as an endogenous ligand of the Nur77 receptor, activating its transcriptional activity . It also binds to and acts as a competitive antagonist of the Thromboxane receptor . This antagonistic activity allows this compound to relax mouse mesenteric arteries pre-constricted with a thromboxane A2 mimetic, U46619 .
Biochemical Pathways
This compound is a product of arachidonic acid metabolism by 12-LO activation . It plays a crucial role in amplifying inflammation by regulating cell functions . In the presence of mycophenolic acid, an inhibitor of IMPDH, this compound no longer regulates the percentages of RORγt+ILC3s and NKp46+ILC3s .
Pharmacokinetics
It’s known that this compound is a metabolite of 12 ®-hete formed via β-oxidation . It’s also known that this compound has a molecular weight of 320.24 and breaks two of Lipinski’s rules, which may impact its bioavailability .
Result of Action
The activation of the Nur77 receptor by this compound promotes the differentiation of NKp46- ILC3s into NKp46+ ILC3s by enhancing the T-bet expression . This increases IFN-γ production from NKp46+ ILC3s, reducing the susceptibility to bacterial infection in Nur77+/+ suckling mice .
Action Environment
The action of this compound is influenced by environmental factors within the body. For instance, the presence of mycophenolic acid, an inhibitor of IMPDH, affects the ability of this compound to regulate the percentages of RORγt+ILC3s and NKp46+ILC3s
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
12R-HETE is synthesized from arachidonic acid through the action of 12R-lipoxygenase (ALOX12B). The enzyme catalyzes the oxygenation of arachidonic acid to produce 12R-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is subsequently reduced to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the enzymatic conversion of arachidonic acid using 12R-lipoxygenase. This method ensures high specificity and yield of the desired stereoisomer .
Analyse Chemischer Reaktionen
Arten von Reaktionen
12R-HETE unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann weiter oxidiert werden, um 12-Oxo-eicosatetraensäure (12-Oxo-ETE) zu bilden.
Reduktion: Das Hydroperoxid-Zwischenprodukt (12R-HpETE) kann zu this compound reduziert werden.
Substitution: Die Hydroxylgruppe an der 12. Position kann an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Katalysiert durch Enzyme wie Cytochrom P450.
Reduktion: Typischerweise werden Reduktionsmittel wie Glutathionperoxidase verwendet.
Substitution: Verschiedene Nucleophile können unter milden Bedingungen mit der Hydroxylgruppe reagieren.
Hauptprodukte
12-Oxo-ETE: Durch Oxidation gebildet.
This compound: Das Hauptprodukt der Reduktion von 12R-HpETE.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
12S-Hydroxyeicosatetraensäure (12S-HETE): Ein weiteres Stereoisomer von HETE mit einer Hydroxylgruppe an der 12. Position, aber mit unterschiedlicher Stereochemie.
5-Hydroxyeicosatetraensäure (5-HETE): Hydroxylgruppe an der 5. Position.
15-Hydroxyeicosatetraensäure (15-HETE): Hydroxylgruppe an der 15. Position.
Einzigartigkeit von 12R-HETE
This compound ist einzigartig aufgrund seiner spezifischen Interaktion mit dem Nur77-Rezeptor, die bei anderen HETE-Isomeren nicht beobachtet wird. Diese spezifische Bindung und Aktivierung von Nur77 macht this compound zu einem wichtigen Regulator der Differenzierung und Funktion von Immunzellen .
Eigenschaften
IUPAC Name |
(5Z,8Z,10E,12R,14Z)-12-hydroxyicosa-5,8,10,14-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13-14,17,19,21H,2-6,12,15-16,18H2,1H3,(H,22,23)/b9-7-,11-8-,13-10-,17-14+/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHVWPKMFKADKW-ZYBDYUKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C\C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333410 | |
| Record name | 12(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82337-46-0 | |
| Record name | 12(R)-HETE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82337-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Hete, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082337460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12(R)-HETE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-HETE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD492J7LCU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















